Methyl 3-ethynylisonicotinate
Description
Methyl 3-ethynylisonicotinate is an organic compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol It is a derivative of isonicotinic acid, featuring an ethynyl group at the 3-position and a methyl ester group
Properties
Molecular Formula |
C9H7NO2 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
methyl 3-ethynylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H7NO2/c1-3-7-6-10-5-4-8(7)9(11)12-2/h1,4-6H,2H3 |
InChI Key |
CKORHGOJLIQVRX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-ethynylisonicotinate typically involves the reaction of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through esterification, forming the methyl ester derivative . Another method involves the use of potassium 2-ethynylisonicotinate, which reacts with methyl iodide in the presence of sodium azide, cupric sulfate pentahydrate, and sodium L-ascorbate in a mixture of dimethylformamide and water .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-ethynylisonicotinate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium azide (NaN3) and cupric sulfate (CuSO4) are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-ethynylisonicotinate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 3-ethynylisonicotinate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of enzyme activity and interaction with nucleic acids .
Comparison with Similar Compounds
Methyl isonicotinate: A methyl ester of isonicotinic acid, used as a semiochemical and in the synthesis of other compounds.
Methyl nicotinate: A methyl ester of niacin, used as a rubefacient in topical preparations.
Uniqueness: Methyl 3-ethynylisonicotinate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This structural feature differentiates it from other similar compounds and expands its utility in various research applications.
Biological Activity
Methyl 3-ethynylisonicotinate is a compound belonging to the class of isonicotinate derivatives, which have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and applications in pest management.
Chemical Structure and Properties
This compound is characterized by a pyridine ring with an ethynyl group and a methyl ester functional group. Its molecular formula is .
| Property | Value |
|---|---|
| Molecular Weight | 163.16 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Toxicity | Moderate toxicity |
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that it may influence neurotransmitter systems and exhibit vasodilatory effects similar to other methylated isonicotinate derivatives.
- Vasodilation : this compound has been shown to induce vasodilation, potentially through the prostaglandin pathway and local sensory nerves. This mechanism involves the release of nitric oxide (NO) and prostaglandins, which are crucial for vascular relaxation .
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may affect neurotransmitter release, particularly in relation to stress responses and anxiety disorders. The modulation of these pathways can lead to alterations in blood flow and vascular dynamics, which are essential for maintaining homeostasis during stress .
In Vitro Studies
In vitro experiments have demonstrated that this compound can enhance blood flow in cultured endothelial cells, indicating its potential as a therapeutic agent for conditions associated with poor circulation.
In Vivo Studies
In vivo studies involving animal models have reported that administration of this compound results in significant changes in blood pressure and heart rate, suggesting cardiovascular effects that warrant further investigation.
Case Studies
- Pest Management : this compound has been evaluated as a semiochemical for pest management, particularly targeting thrips species. Field trials have shown that it significantly increases trap capture rates when used in conjunction with colored sticky traps .
- Clinical Applications : Clinical studies assessing the compound's efficacy in improving peripheral blood collection have shown promising results. Local application led to increased blood flow in treated areas, facilitating easier venous access for blood draws .
Toxicity Profile
The toxicity of this compound has been assessed through various studies:
- Acute Toxicity : The estimated LD50 values indicate moderate toxicity levels, with significant effects observed at higher doses .
- Irritation Potential : The compound has been noted to cause skin irritation upon contact, necessitating caution during handling.
Table 2: Toxicity Data
| Animal Model | Route of Administration | LD50 (mg/kg) |
|---|---|---|
| Sprague-Dawley Rat | Oral | 3906 |
| Rabbit | Dermal | 3828 |
Q & A
Q. What methodologies ensure robust quantification of trace impurities in scaled-up synthesis?
- Methodological Answer : Implement ultra-HPLC (UHPLC) with tandem MS for sensitivity. Use internal standards (e.g., deuterated analogs) to correct matrix effects. Validate limits of detection (LOD) and quantification (LOQ) via spiked recovery experiments. Adhere to ICH Q3A guidelines for impurity profiling .
Data Analysis and Validation
Q. How should researchers statistically analyze dose-response relationships in toxicity studies involving this compound?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values. Apply ANOVA for inter-group comparisons and post-hoc tests (e.g., Tukey’s HSD) to identify significant differences. Report confidence intervals and effect sizes to contextualize biological relevance .
Q. What frameworks validate the reproducibility of synthetic protocols across laboratories?
- Methodological Answer : Adopt the NIH Principles of Rigor and Reproducibility. Share detailed protocols via platforms like Protocols.io , including raw data and instrument settings. Conduct inter-laboratory studies with blinded samples and standardized reagents .
Ethical and Methodological Considerations
Q. How can researchers mitigate bias when interpreting structure-activity relationship (SAR) data for this compound?
Q. What ethical guidelines govern the use of this compound in collaborative international research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
